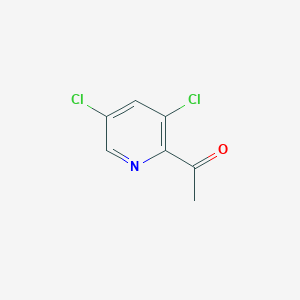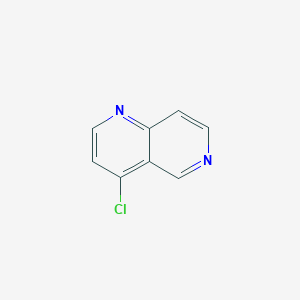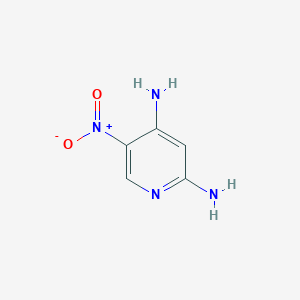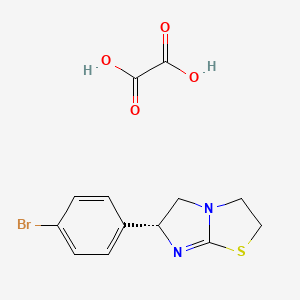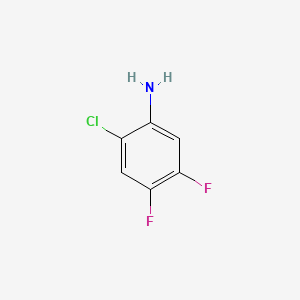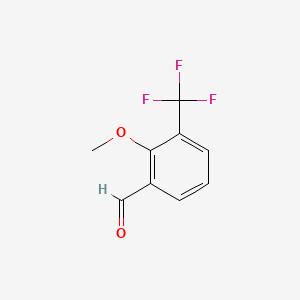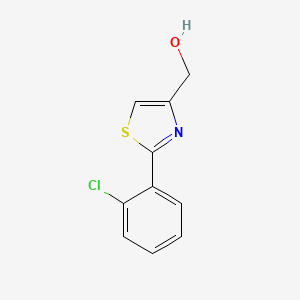
(2-(2-氯苯基)噻唑-4-基)甲醇
概述
描述
(2-(2-Chlorophenyl)thiazol-4-yl)methanol: is a chemical compound characterized by a thiazole ring fused with a phenyl group and a hydroxymethyl group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
(2-(2-Chlorophenyl)thiazol-4-yl)methanol:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has been investigated for its potential use in the development of new drugs, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
(2-(2-Chlorophenyl)thiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its ability to undergo electrophilic and nucleophilic substitutions, making it highly reactive . This reactivity allows (2-(2-Chlorophenyl)thiazol-4-yl)methanol to form stable complexes with enzymes and proteins, potentially inhibiting or activating their functions. For instance, thiazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
(2-(2-Chlorophenyl)thiazol-4-yl)methanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the modulation of signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation . Additionally, (2-(2-Chlorophenyl)thiazol-4-yl)methanol can alter gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of (2-(2-Chlorophenyl)thiazol-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring allows it to form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the protein-ligand complex . This binding can inhibit the activity of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, (2-(2-Chlorophenyl)thiazol-4-yl)methanol can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(2-Chlorophenyl)thiazol-4-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2-(2-Chlorophenyl)thiazol-4-yl)methanol is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that (2-(2-Chlorophenyl)thiazol-4-yl)methanol can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of (2-(2-Chlorophenyl)thiazol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, (2-(2-Chlorophenyl)thiazol-4-yl)methanol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
(2-(2-Chlorophenyl)thiazol-4-yl)methanol is involved in various metabolic pathways. The compound is metabolized by liver enzymes, such as cytochrome P450, which catalyze its oxidation and reduction reactions . These metabolic processes lead to the formation of metabolites that can be excreted from the body. The interaction of (2-(2-Chlorophenyl)thiazol-4-yl)methanol with cofactors, such as NADH and FAD, is essential for its metabolic conversion . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of (2-(2-Chlorophenyl)thiazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, (2-(2-Chlorophenyl)thiazol-4-yl)methanol can bind to intracellular proteins, such as albumin and globulins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by its lipophilicity and affinity for specific binding sites .
Subcellular Localization
The subcellular localization of (2-(2-Chlorophenyl)thiazol-4-yl)methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, (2-(2-Chlorophenyl)thiazol-4-yl)methanol can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)thiazol-4-yl)methanol typically involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with thioamide derivatives under controlled conditions. The final step involves the reduction of the intermediate to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to enhance the sustainability of the production process.
化学反应分析
(2-(2-Chlorophenyl)thiazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: (2-(2-Chlorophenyl)thiazol-4-yl)carboxylic acid
Reduction: (2-(2-Chlorophenyl)thiazolidine-4-yl)methanol
Substitution: Various substituted phenyl derivatives
相似化合物的比较
(2-(2-Chlorophenyl)thiazol-4-yl)methanol: is compared with other similar compounds, such as:
2-(2-Chlorophenyl)thiazol-4-yl)methanamine: This compound differs by having an amine group instead of a hydroxymethyl group, which can affect its biological activity and solubility.
2-(2-Chlorophenyl)thiazol-4-yl)methanone:
The uniqueness of (2-(2-Chlorophenyl)thiazol-4-yl)methanol lies in its balanced hydrophilic and hydrophobic properties, which make it suitable for a wide range of applications.
属性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHLPKQSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622952 | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639517-86-5 | |
| Record name | 2-(2-Chlorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639517-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
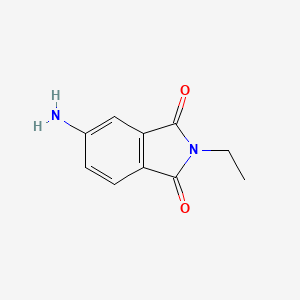
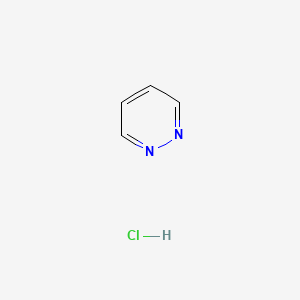
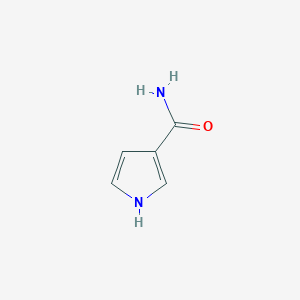
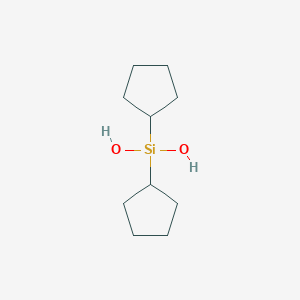
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
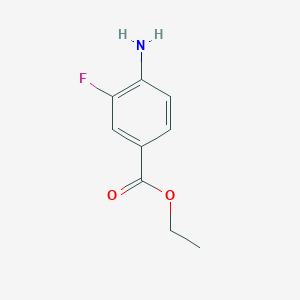
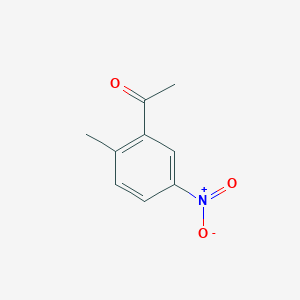
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
